molecular formula C15H19F3N2O4 B1399719 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate CAS No. 944805-57-6

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate

Cat. No.: B1399719
CAS No.: 944805-57-6
M. Wt: 348.32 g/mol
InChI Key: RWQRAIJDKAQPPY-JTQLQIEISA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate is a useful research compound. Its molecular formula is C15H19F3N2O4 and its molecular weight is 348.32 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16F3N1O4\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_4
  • CAS Number : 134167-07-0
  • Molecular Weight : 299.27 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, particularly those related to obesity and fatty liver disease.

Enzyme Inhibition

Recent studies have highlighted its role as an inhibitor of tryptophan hydroxylase type I (TPH1), an enzyme crucial for serotonin synthesis. Inhibiting TPH1 can lead to reduced serotonin levels in peripheral tissues, which may have therapeutic implications for obesity management.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study ReferenceBiological ActivityInhibition PercentageIC50 Value (µM)Notes
TPH1 Inhibition64% at 100 µM37 nMEffective in reducing adipogenic gene expression
Metabolic Pathway ModulationNot specifiedNot specifiedPotential use in obesity treatment
General BioactivityActive in various assaysNot specifiedUseful for life sciences research

Case Studies and Research Findings

  • Obesity Treatment : A study evaluated the effects of this compound on adipocyte differentiation. Results indicated a decrease in the expression of lipogenic genes such as Fasn and Srebp1c , suggesting an anti-adipogenic effect during adipocyte differentiation .
  • Pharmacokinetics : The pharmacokinetic profile of this compound was assessed in animal models, revealing low blood-brain barrier permeability, which is advantageous for targeting peripheral tissues without central nervous system side effects .
  • Prodrug Development : To enhance bioavailability, prodrugs derived from this compound have been synthesized, showing improved absorption profiles and efficacy in vivo .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4/c1-14(2,3)24-13(22)20-10(12(21)23-4)7-9-5-6-11(19-8-9)15(16,17)18/h5-6,8,10H,7H2,1-4H3,(H,20,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQRAIJDKAQPPY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727365
Record name Methyl N-(tert-butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-57-6
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(trifluoromethyl)-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944805-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-(tert-butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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